molecular formula C6H12O B096236 3-Methylpentanal CAS No. 15877-57-3

3-Methylpentanal

Cat. No.: B096236
CAS No.: 15877-57-3
M. Wt: 100.16 g/mol
InChI Key: YJWJGLQYQJGEEP-UHFFFAOYSA-N
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Description

3-Methylpentanal, also known as 3-methylvaleraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a distinctive odor and is used in various industrial applications. The compound is an aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to a hydrogen atom and an alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentanal can be synthesized through the oxidation of isoamyl alcohol using an oxidizing agent such as acidic potassium permanganate. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde without over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 2-methyl-1-butene. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex, under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: this compound can be further oxidized to 3-methylpentanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-methylpentanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Nucleophilic Addition: As an aldehyde, this compound readily undergoes nucleophilic addition reactions with reagents such as Grignard reagents, resulting in the formation of secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Nucleophilic Addition: Grignard reagents (e.g., methylmagnesium bromide), often in dry ether solvents.

Major Products Formed:

    Oxidation: 3-Methylpentanoic acid.

    Reduction: 3-Methylpentanol.

    Nucleophilic Addition: Secondary alcohols, depending on the specific Grignard reagent used.

Scientific Research Applications

3-Methylpentanal has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used as a flavoring agent in the food and beverage industry due to its distinctive odor. It is also used in the production of fragrances and cosmetics.

Mechanism of Action

The mechanism of action of 3-methylpentanal involves its interaction with various molecular targets, primarily through its aldehyde functional group. The carbonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The compound can also undergo metabolic transformations in the body, resulting in the formation of reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

3-Methylpentanal can be compared with other aldehydes such as:

    Pentanal: A straight-chain aldehyde with similar reactivity but lacking the methyl group at the third carbon.

    2-Methylpentanal: An isomer with the methyl group at the second carbon, leading to different chemical and physical properties.

    Hexanal: A longer-chain aldehyde with different applications and reactivity.

The uniqueness of this compound lies in its branched structure, which influences its reactivity and physical properties, making it suitable for specific applications in flavoring, fragrance, and chemical synthesis.

Properties

IUPAC Name

3-methylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWJGLQYQJGEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871249
Record name 3-Methylvaleraldehyde
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15877-57-3
Record name 3-Methylpentanal
Source CAS Common Chemistry
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Record name 3-Methylvaleraldehyde
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Record name 3-METHYLPENTANAL
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Record name 3-Methylvaleraldehyde
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Record name 3-methylvaleraldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the selective hydroformylation-hydrogenation tandem reaction of isoprene to 3-methylpentanal?

A1: This tandem reaction, utilizing a rhodium complex with bis(diphenylphosphino)ethane as a catalyst, provides a novel pathway for the selective synthesis of this compound from isoprene. [] This is significant because traditional hydroformylation of isoprene often results in a mixture of products. The use of branched aromatic solvents like cumene further enhances the selectivity towards this compound, achieving high yields. []

Q2: How does the structure of this compound influence its reactivity with radicals like OH and NO3?

A2: this compound, like other aliphatic aldehydes, primarily reacts with OH and NO3 radicals via hydrogen abstraction. [] The reaction rate is influenced by the structure of the aldehyde, specifically the availability of the aldehydic hydrogen. The presence of the methyl branch at the 3-position can sterically hinder the approach of the radical, potentially influencing the reaction rate compared to linear aldehydes. []

Q3: Can you elaborate on the use of this compound as a starting material in the synthesis of insect pheromones?

A3: (3S,5R)-6-(Benzyloxy)-3-methylhexane-1,5-diol, a key intermediate derived from (S)-3-methylpentanal, plays a crucial role in synthesizing insect pheromones with methyl-branched carbon chains. [] This highlights the importance of this compound as a chiral building block in pheromone synthesis.

Q4: What analytical techniques are commonly employed to identify and quantify this compound?

A4: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS), is widely used to identify and quantify this compound in complex mixtures. [] This technique allows for the separation and detection of different volatile compounds, including this compound, based on their retention times and mass-to-charge ratios.

Q5: What is the role of this compound in food chemistry and flavor analysis?

A5: this compound is a volatile organic compound that contributes to the aroma profile of various foods, including bread. [] Its presence and concentration can significantly impact the sensory perception and overall quality of food products. Research has focused on understanding the formation pathways and factors influencing the levels of this compound during food processing. []

Q6: Has this compound been identified in any biological systems?

A6: While specific studies focusing on the biological role of this compound are limited, its presence has been detected as a product in the hydrogenation of 5-hydroxymethylfurfural (HMF) using a Cu/Nb2O5-Al2O3 catalyst. [] This finding suggests potential applications in biofuel production from biomass.

Q7: How does the stereochemistry of this compound impact its applications?

A8: The stereochemistry of this compound is crucial in applications like insect pheromone synthesis. [] Different stereoisomers of the same molecule can elicit dramatically different biological responses. Therefore, controlling the stereochemical outcome during the synthesis of this compound derivatives is crucial for developing effective and specific pheromone-based pest control strategies. [, ]

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